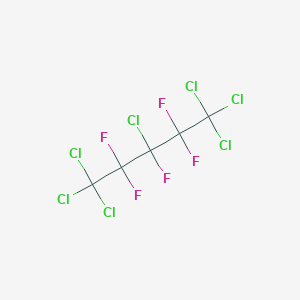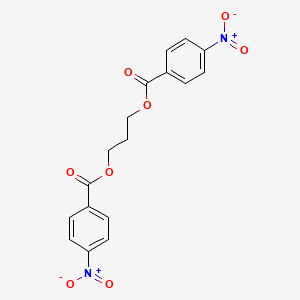
1,3-Propanediol, bis(4-nitrobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, bis(4-nitrobenzoate) is an organic compound with the molecular formula C17H14N2O8 It is a derivative of 1,3-propanediol, where both hydroxyl groups are esterified with 4-nitrobenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, bis(4-nitrobenzoate) typically involves the esterification of 1,3-propanediol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of 1,3-Propanediol, bis(4-nitrobenzoate) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, bis(4-nitrobenzoate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 1,3-propanediol and 4-nitrobenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under elevated temperatures.
Major Products Formed
Hydrolysis: 1,3-Propanediol and 4-nitrobenzoic acid.
Reduction: 1,3-Propanediol, bis(4-aminobenzoate).
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Propanediol, bis(4-nitrobenzoate) has several applications in scientific research:
Materials Science: The compound’s ability to form stable ester linkages makes it useful in the development of advanced materials, including coatings and adhesives.
Biological Studies: Its derivatives, such as the bis(4-aminobenzoate), can be used in the study of enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, bis(4-nitrobenzoate) largely depends on its chemical structure and the specific application. For instance, in polymer chemistry, the ester linkages facilitate the formation of long polymer chains, enhancing the material’s properties. In biological systems, its derivatives may interact with specific enzymes or proteins, inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediol, bis(4-aminobenzoate): Similar structure but with amino groups instead of nitro groups.
1,3-Propanediol, bis(4-methylbenzoate): Similar structure but with methyl groups instead of nitro groups.
1,3-Propanediol, bis(4-chlorobenzoate): Similar structure but with chloro groups instead of nitro groups.
Uniqueness
The nitro groups can undergo reduction and substitution reactions, providing a versatile platform for the synthesis of various derivatives .
Propiedades
Número CAS |
57609-63-9 |
|---|---|
Fórmula molecular |
C17H14N2O8 |
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
3-(4-nitrobenzoyl)oxypropyl 4-nitrobenzoate |
InChI |
InChI=1S/C17H14N2O8/c20-16(12-2-6-14(7-3-12)18(22)23)26-10-1-11-27-17(21)13-4-8-15(9-5-13)19(24)25/h2-9H,1,10-11H2 |
Clave InChI |
DGEHMXCYTLBOBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OCCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


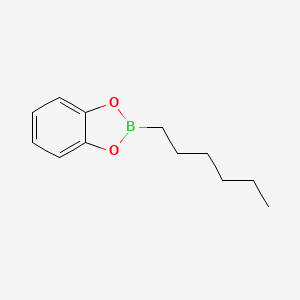
![Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]-](/img/structure/B14631617.png)
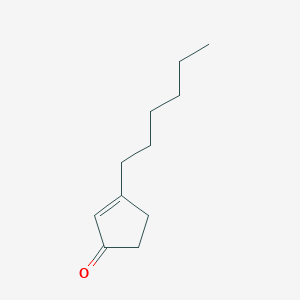
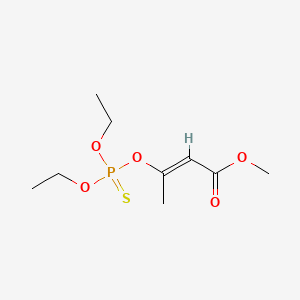
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)-](/img/structure/B14631626.png)
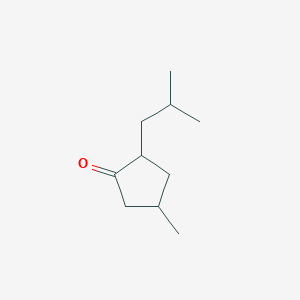

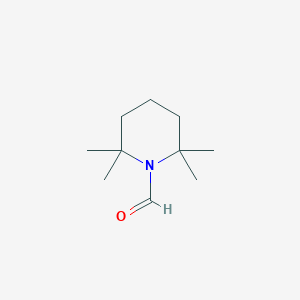
![3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14631654.png)
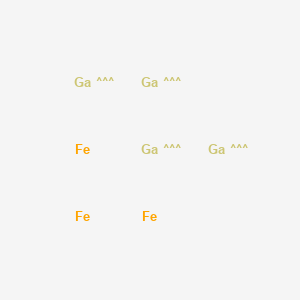


![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
